4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Description
The compound “4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a cyclopropane ring, which is a three-membered carbon ring, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would likely contribute to the rigidity of the molecule, while the cyclopropane ring could introduce some strain due to its small size. The sulfonyl group is typically polar, which could impact the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions at the carbon between the two nitrogen atoms, while the piperazine ring could potentially be alkylated. The sulfonyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents, while the size and shape of the molecule could impact its melting point and boiling point .Future Directions
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-21-13-15-9-10(8-14)12(16-13)17-4-6-18(7-5-17)22(19,20)11-2-3-11/h9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCRZVMEQQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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